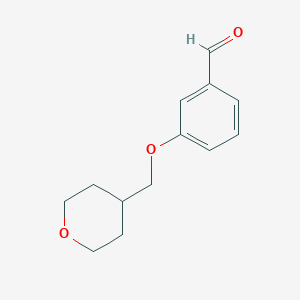

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde

Description

Overview of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde

This compound is an aromatic aldehyde derivative featuring a tetrahydropyran ether substituent at the meta position of the benzene ring. The compound is systematically named as 3-(oxan-4-ylmethoxy)benzaldehyde according to International Union of Pure and Applied Chemistry nomenclature, reflecting its structural composition. The molecular architecture consists of a benzaldehyde core with a methoxy linkage connecting to a tetrahydro-2H-pyran-4-ylmethyl moiety, creating a compound with both electron-withdrawing aldehyde functionality and electron-donating ether characteristics.

The chemical structure can be represented by the simplified molecular-input line-entry system code C1COCCC1COC2=CC=CC(=C2)C=O, which illustrates the connectivity between the tetrahydropyran ring and the benzaldehyde unit. This structural arrangement provides the compound with unique chemical properties that distinguish it from simpler benzaldehyde derivatives. The tetrahydropyran ring system contributes conformational flexibility and potential for hydrogen bonding interactions, while the aldehyde group maintains its characteristic reactivity toward nucleophilic addition reactions.

Physical and chemical property analysis reveals several important characteristics of this compound. The molecular weight of 220.26 grams per mole positions it within the range suitable for small molecule drug development and synthetic intermediate applications. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 2, indicating moderate lipophilicity that suggests reasonable membrane permeability while maintaining aqueous solubility characteristics. The hydrogen bond acceptor count of 3 and hydrogen bond donor count of 0 provide insights into the compound's potential for intermolecular interactions and biological activity.

Rotational bond analysis indicates 4 rotatable bonds within the molecular structure, contributing to conformational flexibility that may be advantageous for biological target binding or synthetic transformations. The exact mass determination of 220.109944368 daltons provides precise molecular weight information essential for analytical chemistry applications and mass spectrometry-based identification procedures. These fundamental properties establish the compound as a structurally interesting and synthetically valuable molecule for various research applications.

Historical Context and Discovery

The development of this compound can be traced to the broader evolution of tetrahydropyran chemistry and aldehyde functionalization research. The compound was first catalogued in chemical databases in 2009, with subsequent modifications to its chemical record occurring as recently as 2025, indicating ongoing research interest and refinement of its chemical characterization. This timeline reflects the relatively recent emergence of this specific derivative within the broader family of tetrahydropyran-containing compounds.

The historical development of tetrahydropyran protecting group chemistry provides important context for understanding the significance of this compound. Tetrahydropyranylation reactions have been extensively studied as methods for alcohol protection in organic synthesis, with various catalytic systems being developed to facilitate these transformations. The use of heterogeneous acidic catalysts for tetrahydropyranylation reactions has been particularly noteworthy, with studies demonstrating successful conversions in environmentally friendly solvents such as cyclopentyl methyl ether and 2-methyltetrahydrofuran.

Research into magnesium halide catalysis for tetrahydropyranylation has revealed mild and efficient conditions for the protection of alcohols, thiols, phenols, and primary amines. These methodological advances have provided the synthetic foundation necessary for accessing compounds like this compound through controlled chemical transformations. The development of such synthetic methodologies has been crucial for expanding the chemical space available to medicinal chemists and synthetic organic chemists.

The compound's emergence in patent literature further underscores its potential commercial and therapeutic significance. Patent applications related to compounds containing similar structural motifs suggest ongoing interest from pharmaceutical and chemical industries in exploring the synthetic utility and biological activity of tetrahydropyran-containing benzaldehyde derivatives. This patent activity indicates recognition of the compound's potential value in drug discovery and materials science applications.

Rationale for Academic Interest

The academic interest in this compound stems from several compelling scientific factors that position it as a valuable research target. The compound's structural features combine the well-established reactivity of benzaldehyde derivatives with the protective and modifying effects of tetrahydropyran substitution, creating opportunities for novel chemical transformations and biological activities. The aldehyde functional group provides a reactive site for nucleophilic addition, oxidation, and reduction reactions, while the tetrahydropyran ether linkage offers stability under various reaction conditions.

Chemical reactivity studies have demonstrated that compounds of this structural class undergo diverse transformations including oxidation to corresponding carboxylic acids, reduction to primary alcohols, and nucleophilic substitution reactions at the ether linkage. These reaction possibilities make the compound an attractive synthetic intermediate for accessing more complex molecular architectures. The tetrahydropyran moiety specifically influences solubility characteristics and membrane permeability, potentially enhancing bioavailability in biological systems.

Research applications in medicinal chemistry have highlighted the potential of tetrahydropyran-containing benzaldehyde derivatives as building blocks for drug development. The structural scaffold provides opportunities for structure-activity relationship studies, where modifications to either the benzaldehyde or tetrahydropyran portions can be systematically explored to optimize biological activity. The compound's ability to form covalent bonds with nucleophilic sites on proteins and enzymes through its aldehyde functionality suggests potential mechanisms for biological activity.

Materials science applications represent another area of significant academic interest. The compound's structural features make it suitable for incorporation into polymer systems, where the aldehyde group can participate in condensation reactions while the tetrahydropyran unit contributes to material properties such as flexibility and processability. This dual functionality opens possibilities for developing novel materials with tailored properties for specific applications.

Scope and Structure of the Review

This comprehensive review is structured to provide systematic coverage of the current state of knowledge regarding this compound, encompassing its fundamental chemical properties, synthetic methodologies, and research applications. The analysis draws upon diverse sources including peer-reviewed literature, chemical databases, and commercial suppliers to present a complete picture of this compound's significance in contemporary chemical research.

The review methodology emphasizes the integration of structural, synthetic, and application-focused perspectives to provide readers with both theoretical understanding and practical insights into the compound's utility. Chemical property data has been compiled from authoritative databases to establish baseline physicochemical characteristics, while synthetic methodology discussions incorporate recent advances in tetrahydropyranylation chemistry and benzaldehyde functionalization. The examination of research applications spans multiple disciplines including medicinal chemistry, materials science, and synthetic organic chemistry.

Table 1: Fundamental Properties of this compound

The structural analysis section provides detailed examination of molecular geometry, electronic properties, and conformational characteristics that influence the compound's chemical behavior. Synthetic methodology coverage includes both established and emerging approaches for compound preparation, with emphasis on reaction conditions, yields, and mechanistic considerations. The applications section explores current and potential uses across multiple research domains, highlighting the compound's versatility as a chemical building block.

Contemporary research trends in tetrahydropyran chemistry and benzaldehyde functionalization provide context for understanding the compound's position within broader scientific developments. The review identifies gaps in current knowledge and suggests directions for future research that could expand the utility and understanding of this important chemical entity. This comprehensive approach ensures that readers gain both specific knowledge about this compound and broader insights into the chemical principles that govern its properties and applications.

Properties

IUPAC Name |

3-(oxan-4-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-9-12-2-1-3-13(8-12)16-10-11-4-6-15-7-5-11/h1-3,8-9,11H,4-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKSSOFBDFSRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

- Starting Materials : 3-Hydroxybenzaldehyde and tetrahydro-2H-pyran-4-ylmethyl chloride.

- Reaction Conditions : The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, with a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

- Procedure :

- Add the base to the solvent under an inert atmosphere.

- Add 3-hydroxybenzaldehyde and stir until it dissolves.

- Add tetrahydro-2H-pyran-4-ylmethyl chloride slowly while maintaining the temperature.

- Stir for several hours until the reaction is complete.

Alkylation Reactions

- Starting Materials : 3-Hydroxybenzaldehyde and tetrahydro-2H-pyran-4-ylmethyl bromide or iodide.

- Reaction Conditions : Similar to Williamson ether synthesis but may require different catalysts or conditions depending on the specific alkylating agent.

- Procedure :

- Similar to Williamson ether synthesis but may involve additional steps for catalyst activation or different reaction temperatures.

Synthesis of Tetrahydro-2H-pyran-4-ylmethyl Chloride

Tetrahydro-2H-pyran-4-ylmethyl chloride can be synthesized from tetrahydro-2H-pyran-4-ylmethanol through a chlorination reaction using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).

| Reagent | Conditions | Yield |

|---|---|---|

| SOCl2 | CH2Cl2, reflux | 80-90% |

| PCl3 | CH2Cl2, 0°C to room temperature | 70-80% |

Data and Research Findings

Synthesis Yields

| Method | Yield (%) | Reference |

|---|---|---|

| Williamson Ether Synthesis | 60-80% | |

| Alkylation with Pd(0) catalyst | 70-85% |

Reaction Conditions

| Solvent | Base | Temperature (°C) | Time (hours) |

|---|---|---|---|

| DMF | NaH | 50-60 | 4-6 |

| DMSO | K2CO3 | 80-90 | 6-8 |

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid.

Reduction: 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Intermediates in Chemical Reactions

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its benzaldehyde functionality allows it to participate in various chemical reactions, including:

- Condensation Reactions : The aldehyde group can react with nucleophiles to form new carbon-carbon bonds, facilitating the construction of larger molecular frameworks.

- Formation of Heterocycles : The tetrahydropyran structure is conducive to forming heterocyclic compounds. For instance, reactions involving 3-(tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde can lead to the synthesis of pyranones and other cyclic structures through methods like the oxa-Diels-Alder reaction .

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that derivatives of benzaldehyde, including this compound, exhibit promising biological activities:

- Antimicrobial Activity : Studies have shown that certain benzaldehyde derivatives possess significant antimicrobial properties. For example, compounds synthesized from related structures have demonstrated efficacy against various bacterial strains, with some exhibiting potency surpassing established antibiotics like ciprofloxacin .

- Anticancer Potential : Recent investigations have identified derivatives related to this compound as potential inhibitors of the transforming growth factor beta receptor type 1 (TGFβR1), which is implicated in tumor progression. One such derivative was found to inhibit cell viability effectively in cancer cell lines, suggesting a pathway for developing novel anticancer therapeutics .

Chemical Biology

Modification of Biomolecules

The reactivity of this compound enables its use in modifying biomolecules. This application is particularly relevant for creating probes for biological systems or for the targeted modification of active compounds:

- Bioconjugation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function or enhancing their activity. This property is valuable for designing targeted therapies or diagnostic tools.

Data Table: Summary of Applications

| Application Area | Description | Example Outcomes/Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Formation of heterocycles (e.g., pyranones) |

| Medicinal Chemistry | Antimicrobial and anticancer properties | Potent against bacteria; inhibitors of TGFβR1 |

| Chemical Biology | Modification of biomolecules | Creation of bioactive probes; targeted drug delivery systems |

Case Studies

- Synthesis of Heterocycles : A study demonstrated that benzaldehyde derivatives could be transformed into tetrahydrobenzo[b]pyrans using nickel nitrate as a catalyst under mild conditions. This illustrates the utility of similar compounds in forming complex cyclic structures efficiently .

- Anticancer Research : A derivative related to this compound was evaluated for its ability to inhibit TGFβR1 in cancer models. The compound exhibited significant anti-tumor efficacy and favorable pharmacokinetic profiles, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tetrahydro-2H-pyran-4-ylmethoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde with two analogous compounds from the literature, focusing on structural features, synthetic pathways, and reactivity.

Structural Comparison

| Compound Name | Substituent Position(s) | Key Functional Groups | Molecular Weight (g/mol)* |

|---|---|---|---|

| This compound | 3-position | Aldehyde, tetrahydropyran ether | ~236.3 |

| 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one | 3- and 4-positions | α,β-unsaturated ketone, pyran-2-one | ~330.3 (calculated) |

| 3-Methoxy-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde | 3- and 4-positions | Aldehyde, methoxy, tetrahydropyran ether | ~294.3 (calculated) |

- Key Observations :

- The tetrahydropyran group in all three compounds introduces steric bulk and modulates electronic properties. However, its position (4-ylmethoxy vs. 2-yloxyethyl) and connectivity significantly alter molecular geometry and solubility .

- The aldehyde group in this compound and 3-methoxy-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde renders them reactive toward nucleophiles, whereas the α,β-unsaturated ketone in 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one favors conjugate addition reactions .

Research Findings and Limitations

- Spectral Data : NMR and MS characterization of 3-methoxy-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde (Table 2.14 in ) suggests that similar techniques could be applied to the target compound, though direct experimental data are absent in the provided evidence.

- Gaps in Literature : Comparative studies on the solubility, stability, or biological activity of these analogs are scarce. The synthesis protocols in and highlight the need for tailored purification methods (e.g., chromatography) due to the complexity of polyfunctional intermediates.

Biological Activity

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzaldehyde moiety linked via a methoxy group to a tetrahydro-2H-pyran ring. Its molecular formula is CHO, with a molecular weight of approximately 206.24 g/mol. The unique structure suggests potential reactivity typical of both benzaldehydes and tetrahydropyrans, which may influence its biological properties.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit various biological activities, including antimicrobial and antiproliferative effects. The specific biological activity of this compound has not been exhaustively characterized; however, insights can be drawn from studies on similar compounds.

Antimicrobial Activity

Benzaldehyde derivatives have been studied for their antimicrobial properties . For instance, certain related compounds have demonstrated effective antibacterial activity against resistant strains of bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Potentially antimicrobial | Various resistant strains |

| Benzaldehyde Derivative A | Effective | Staphylococcus aureus |

| Benzaldehyde Derivative B | Effective | Escherichia coli |

Antiproliferative Activity

The antiproliferative effects of compounds similar to this compound have been documented in various cancer cell lines. Studies suggest that these compounds can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | Compound | GI50 (µM) |

|---|---|---|

| HCT-116 | Similar Compound 1 | 15 |

| SW-620 | Similar Compound 2 | 20 |

The precise mechanism of action for this compound remains to be fully elucidated. However, related studies suggest that the presence of the tetrahydropyran ring may enhance interactions with biological targets, potentially increasing efficacy against pathogens or cancer cells.

Case Study: Antileishmanial Activity

Recent research has indicated that tetrahydropyran derivatives exhibit antileishmanial activity , specifically against Leishmania donovani. In vitro studies demonstrated that these compounds could inhibit the growth of the parasite without significant cytotoxicity towards mammalian cells.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Tetrahydropyran A | 10 | 200 | 20 |

| Tetrahydropyran B | 15 | 300 | 20 |

Q & A

Q. What are the optimal synthetic routes for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde?

- Methodological Answer : The compound can be synthesized via Williamson ether synthesis , where a benzaldehyde derivative reacts with a tetrahydropyran-containing alkyl halide under basic conditions. For example:

- Step 1 : Prepare the tetrahydropyran-4-ylmethanol intermediate via reduction of tetrahydropyran-4-carboxylic acid esters (e.g., using NaBH₄ or LiAlH₄) .

- Step 2 : Convert the alcohol to a leaving group (e.g., bromide using PBr₃) .

- Step 3 : Couple with 3-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF or THF) .

Key Considerations : Solvent polarity and temperature influence reaction efficiency. Anhydrous conditions are critical to avoid hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the benzaldehyde proton (δ ~10 ppm) and the tetrahydropyran methoxy group (δ ~3.5–4.5 ppm). Coupling patterns distinguish axial/equatorial protons in the tetrahydropyran ring .

- HRMS : Validate molecular weight (exact mass: ~234.136 g/mol for C₁₃H₁₆O₃) .

- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

Q. How can the purity of this compound be assessed during synthesis?

- Methodological Answer :

- HPLC/GC-MS : Monitor reaction progress and detect impurities (e.g., unreacted starting materials or oxidation byproducts like carboxylic acids) .

- Melting Point Analysis : Compare observed values with literature data (if available).

- TLC : Use silica gel plates with UV visualization; Rf values depend on solvent system (e.g., hexane:ethyl acetate 3:1).

Q. What are common reactions involving the benzaldehyde moiety in this compound?

- Methodological Answer :

- Oxidation : The aldehyde group can be oxidized to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions .

- Reduction : Convert to benzyl alcohol via NaBH₄ or catalytic hydrogenation .

- Condensation : Form Schiff bases with amines (e.g., for heterocyclic synthesis) .

Q. How stable is this compound under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the aldehyde group.

- Temperature : Stable at 4°C for short-term; long-term storage requires -20°C under inert gas (N₂/Ar) to avoid oxidation.

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent hydrate formation .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved under different catalytic conditions?

- Methodological Answer :

- Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni for reductions), solvents (polar vs. nonpolar), and temperatures.

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., over-oxidation to carboxylic acids) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to pinpoint rate-limiting steps .

Q. What strategies improve regioselectivity in forming the tetrahydropyran-4-ylmethoxy group?

- Methodological Answer :

- Protecting Groups : Temporarily block competing hydroxyl sites on the benzaldehyde precursor (e.g., using TBS or acetyl groups) .

- Phase-Transfer Catalysis : Use crown ethers or quaternary ammonium salts to enhance nucleophilicity of the tetrahydropyran alkoxide .

- Steric Control : Bulky bases (e.g., DBU) favor less sterically hindered pathways .

Q. How does the electron-withdrawing nature of the benzaldehyde group influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The aldehyde group activates the benzene ring for Pd-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄ and Cs₂CO₃ in THF .

- Directing Effects : The meta-methoxy group directs electrophilic substitution to specific positions; DFT calculations can predict regioselectivity .

Q. What role does this compound play in catalytic oxidation studies?

- Methodological Answer :

Q. How can this compound be derivatized for heterocyclic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.